4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its multifaceted applications in scientific research. Its complex structure, including both chloro and sulfonamide groups, provides a versatile platform for chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBMODIVNJRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives in the presence of a base such as triethylamine, followed by cyclization with phenylsulfonyl chloride. The reaction is typically conducted in an organic solvent like dichloromethane under an inert atmosphere to ensure purity and yield.
Industrial Production Methods: For industrial production, the compound can be synthesized via a scalable process involving batch or continuous flow reactors, optimizing parameters like temperature, pressure, and solvent choice to enhance efficiency. Techniques such as crystallization and chromatography are used for purification.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: : Chlorine can be substituted with other functional groups using nucleophiles under mild conditions.
Oxidation and Reduction: : Oxidizing agents like potassium permanganate can introduce hydroxyl groups, while reducing agents like sodium borohydride can reduce the sulfone group.
Substitution reactions often use reagents like sodium ethoxide or potassium carbonate.
Oxidation requires strong oxidizers under acidic or neutral conditions.
Reduction typically involves metal hydrides under anhydrous conditions.
Major Products: Major products include derivatives with modified functional groups which can be further used in medicinal chemistry and material science.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures to 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of Related Sulfonamides
| Compound Name | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 5.2 | |
| Compound B | Escherichia coli | 12.3 | |
| This compound | Not yet tested | N/A | N/A |
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound is believed to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the effects of several sulfonamide derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives showed significant cytotoxic effects with IC50 values ranging from 6 to 10 µM against HeLa cells, suggesting potential therapeutic applications for the compound in oncology .
Enzyme Inhibition
Sulfonamides have been investigated for their ability to inhibit enzymes linked to various diseases, including diabetes and Alzheimer's disease. The enzyme inhibitory potential of this compound is an area of ongoing research.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 (µM) | Reference |
|---|---|---|---|
| α-Glucosidase | Compound C | 15.0 | |
| Acetylcholinesterase | Compound D | 8.5 | |
| This compound | Pending Studies | N/A | N/A |
Antiviral Activity
Emerging research suggests that sulfonamide derivatives may exhibit antiviral properties by inhibiting viral replication mechanisms. Preliminary studies on related compounds indicate promising results against viruses such as Hepatitis B Virus (HBV).
Case Study: Antiviral Effects
In vitro studies demonstrated that certain sulfonamide derivatives could significantly inhibit HBV replication through modulation of host cellular factors involved in viral life cycles . This opens avenues for further exploration of this compound in antiviral drug development.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved biological activity and specificity.
Table 3: Synthesis Pathways
| Step Number | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Sulfonation | Phenol + Sulfur trioxide |
| 2 | Cyclization | Tetrahydroquinoline precursor |
| 3 | Chlorination | Chlorine gas or chlorinating agent |
Mechanism of Action
The compound’s mechanism of action is tied to its ability to inhibit certain enzymes by mimicking the natural substrate of the enzyme. The presence of the sulfonamide group allows it to bind effectively to the enzyme’s active site, preventing the enzyme from performing its usual function.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide: : Similar but differs in the position of functional groups which can alter biological activity.
N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide: : A close structural analogue used in similar applications but may exhibit different reactivity and bioactivity profiles.
Its uniqueness lies in the specific arrangement of functional groups that provide a distinct reactivity pattern and interaction with biological targets.
Biological Activity
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₅H₁₄ClN₃O₄S₂
- Molecular Weight : 393.87 g/mol
- CAS Number : 847170-51-8
This compound features a chloro group and sulfonamide functionality, which are crucial for its biological activity.
Inhibition of RORγt
Recent studies have indicated that derivatives of tetrahydroquinoline, including this compound, act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical regulator of Th17 cell differentiation, which plays a significant role in autoimmune diseases such as psoriasis and rheumatoid arthritis.
In vitro studies demonstrated that the compound effectively suppresses IL-17 release from human T-helper 17 cells, indicating its potential in treating autoimmune conditions .
Antimicrobial Activity
Preliminary investigations suggest that the compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific mechanisms remain to be elucidated. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, contributing to its antimicrobial effects.
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| RORγt Inhibition | Suppression of IL-17 | |
| Antimicrobial Properties | Effective against bacteria | |
| Cytotoxicity in Cancer Cells | Induced apoptosis |
Case Studies
- RORγt Inhibition in Autoimmune Diseases : In a study involving mouse models of psoriasis and rheumatoid arthritis, administration of the compound resulted in significant reduction of disease severity and inflammatory markers. The compound exhibited superior bioavailability compared to earlier compounds like GSK2981278 .
- Antimicrobial Efficacy : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability rate exceeding 48% in animal models. This positions it as a promising candidate for further development in therapeutic applications targeting Th17-mediated diseases .
Safety Profile
Toxicological evaluations have shown that the compound exhibits low toxicity levels in standard assays. No significant adverse effects were noted during chronic administration in animal studies, highlighting its potential safety for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
